Water, with the chemical formula H₂O, is an inorganic compound essential for life on Earth. It consists of two hydrogen atoms covalently bonded to one oxygen atom, forming a bent molecular structure with an angle of approximately 104.5 degrees between the hydrogen atoms. This unique geometry contributes to its polar nature, where the oxygen atom carries a partial negative charge and the hydrogen atoms carry partial positive charges. Water is transparent, tasteless, odorless, and nearly colorless in small quantities, exhibiting a slight intrinsic blue color due to light absorption at red wavelengths .
Water exists in three states: solid (ice), liquid (water), and gas (water vapor). Its ability to transition between these states under normal terrestrial conditions is a key feature that supports various ecological processes. Water is often referred to as the "universal solvent" due to its capacity to dissolve more substances than any other liquid, making it vital for biological functions and
Research on water interactions focuses on its role as a solvent and its behavior in biological systems:
Studies on these interactions are critical for understanding biochemical pathways and ecological dynamics .
Several compounds share similarities with water but exhibit distinct properties:
Compound | Chemical Formula | Key Differences |
---|---|---|
Hydrogen Peroxide | H₂O₂ | Contains two oxygen atoms; acts as an oxidizer |
Ammonia | NH₃ | Composed of nitrogen; less polar than water |
Methanol | CH₃OH | Alcohol; less effective solvent for ionic compounds |
Sulfuric Acid | H₂SO₄ | Strong acid; highly corrosive |
While these compounds may share elements with water or have similar structures, their differing properties make them unique in their applications and behaviors .
Water contains two oxygen–hydrogen σ-bonds formed by orbital overlap between the oxygen 2px/2py hybrids and hydrogen 1s orbitals [1] [2]. Each bond length is 0.957 Å in the gas phase [3].
Valence-shell electron-pair repulsion dictates a bent C₂v shape. Lone-pair repulsion contracts the ideal tetrahedral angle (109.5°) to 104.45° in the isolated molecule [4] [5]. The symmetry elements comprise a C₂ principal axis and two σ_v planes [6].
Early ab-initio work used modified electron-pair functions and Roothaan self-consistent field methods to model the full ten-electron system, successfully reproducing bond angles and dipole moments [7]. Modern polarizable molecular-orbital force fields (e.g., XP3P) incorporate explicit electronic polarization, improving agreement with liquid-state observables [3].
Isotopic substitution raises mass, strengthening hydrogen bonding and shifting thermodynamic parameters. Key data are summarised below.
Property | H₂O | D₂O | T₂O |
---|---|---|---|
Molar mass (g mol⁻¹) | 18.015 [8] | 20.027 [9] | 22.032 [10] |
Melting point (°C) | 0.00 [11] | 3.82 [9] | 4.49 [10] |
Boiling point (°C) | 100.00 [11] | 101.4 [9] | ~102.5 (est.) [10] |
Self-ionisation pK_w at 25 °C | 13.995 [11] | 14.951 [11] | ≈15.0 (calc.) [8] |
Gas-phase dipole moment (D) | 1.855 [12] | 1.87 [9] | n/a (radioactive) [10] |
In the gas phase, the permanent dipole is 1.855 D [12]. Condensed-phase polarization elevates the effective monomer dipole to 2.6–2.9 D, depending on cluster size and localization scheme [12]. The dipole vector points from the hydrogen bisector toward the oxygen lone-pair region, underpinning the high dielectric constant of 78.5 at 25 °C [13].
Density-functional and wave-function methods converge on a HOMO–LUMO gap near 12.6 eV, matching photoelectron spectra [14]. Polarizable QM potentials such as PMOw → XP3P accurately reproduce dipole derivatives and vibrational intensities [3]. Molecular-orbital diagrams reveal three bonding (σ) orbitals, two non-bonding (n) lone-pair orbitals, and corresponding antibonding σ* levels [15].
Population analyses produce partial charges of −0.66 e on oxygen and +0.33 e on each hydrogen when constrained to match the experimental dipole [14]. Voronoi deformation density and natural population schemes yield comparable values within ±0.05 e, highlighting method sensitivity [14].
Water is amphiprotic. Thermodynamically rigorous treatment assigns pKa(H₂O)=14.00 at 25 °C, derived from the ion product Kw=1.00 × 10⁻¹⁴ [16]. Values of 15.7 arise only when the solvent concentration is erroneously inserted into equilibrium expressions [17].
Autoprotolysis: 2 H₂O ⇌ H₃O⁺ + OH⁻. The temperature dependence of K_w is:
Temperature (°C) | pK_w H₂O | pK_w D₂O |
---|---|---|
0 | 14.95 [11] | 15.97 [11] |
25 | 13.995 [11] | 14.951 [11] |
60 | 13.43 [11] | 14.30 [11] |
At 25 °C, neutral pH is 7.00 where [H₃O⁺]=[OH⁻]=1.00 × 10⁻⁷ mol L⁻¹ [18].
Standard electrode potentials relative to the standard hydrogen electrode:
Half-Reaction | E⁰ (V) |
---|---|
O₂ + 4 H⁺ + 4 e⁻ → 2 H₂O | +1.23 [19] |
2 H₂O → O₂ + 4 H⁺ + 4 e⁻ | −1.23 [20] [21] |
2 H₂O + 2 e⁻ → H₂ + 2 OH⁻ | −0.83 [22] |
Oxidation–reduction potential (ORP) in natural waters typically ranges from −200 mV in anoxic zones to +800 mV under oxidative disinfection [23] [24] [25].
Water donates two electrons via the oxygen lone pair, functioning as a neutral σ-donor ligand [26]. In octahedral aqua complexes such as [Fe(H₂O)₆]³⁺, ligand–field stabilization and proton transfer govern reactivity [26]. Metal–hydroxo species arising from deprotonation are central to catalytic water-splitting cycles, where O–H activation and O–O bond formation dictate efficiency [27].
Parameter | Gas-Phase Value | Condensed-Phase Trend |
---|---|---|
O–H bond length (Å) | 0.957 [3] | +0.01 Å in ice [8] |
H–O–H angle (°) | 104.45 [4] | ≈104.5 in liquid [28] |
HOMO–LUMO gap (eV) | 12.6 [14] | Bandwidth narrows by ≈1 eV in liquid [3] |
Static dielectric constant | 1.0 (vacuum reference) | 78.5 at 25 °C [13] |
Isotope | ΔpK_w vs H₂O at 25 °C |
---|---|
D₂O | +0.956 [11] |
T₂O | ≈+1.0 (extrapolated) [8] |